Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate
Description
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a methyl ester at position 4 and an isopropyl substituent at position 6 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 6-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVALVACDWNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616801-66-1 | |
| Record name | methyl 6-(propan-2-yl)pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary targets of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate are currently unknown. The compound is a pyrimidine derivative, a class of compounds that have been found to interact with a variety of biological targets.
Biological Activity
Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a compound within the pyrimidine family, notable for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Pyrimidine Derivatives
Pyrimidines are heterocyclic compounds that have been extensively studied due to their presence in various biologically active molecules, including pharmaceuticals. They are known for their roles in nucleic acids and as precursors for several bioactive compounds. This compound represents a subclass of pyrimidines with potential therapeutic applications.
1. Antimicrobial Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the pyrimidine ring can enhance antibacterial efficacy .
2. Antiviral Effects
The compound has also been investigated for its antiviral properties. It is believed to interfere with viral replication processes by targeting specific enzymes involved in viral life cycles. The mechanism often involves binding to viral proteins or inhibiting enzymes critical for viral maturation.
3. Anti-inflammatory Activity
This compound has shown promise in modulating inflammatory pathways. It may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways that control cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that pyrimidine derivatives, including methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, exhibit significant antimicrobial and antiviral activities. These compounds can interact with biological targets, potentially inhibiting the growth of pathogens or viral replication. Studies have shown that modifications in the pyrimidine structure can enhance these properties, making them suitable candidates for drug development against infectious diseases .
Cancer Treatment
The compound has been investigated for its anticancer potential. Pyrimidine derivatives are known to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase. The unique substitution pattern of this compound may influence its efficacy as an anticancer agent by enhancing binding affinity to these targets .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of pyrimidine derivatives. For instance, modifications to the substituents on the pyrimidine ring can lead to improved potency against specific targets, such as NAPE-PLD inhibitors. The insights gained from these studies are crucial for designing more effective therapeutic agents .
Agrochemical Applications
This compound has potential applications in agrochemicals, particularly as a building block for developing herbicides and fungicides. The structural characteristics of pyrimidines allow for the design of compounds that can selectively target plant pathogens or weeds while minimizing harm to crops .
Synthetic Methodologies
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for synthesizing a range of derivatives with diverse functionalities .
Reactions and Mechanisms
The compound can participate in several key reactions:
- Oxidation: Converts to pyrimidine N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction: Reduces the ester group to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
- Substitution: Engages in nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles under basic or acidic conditions .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Variations in substituents at positions 2 and 6 of the pyrimidine ring significantly alter melting points, solubility, and crystallinity:
Key Observations :
- Boron-containing analogs (e.g., dioxaborolan-substituted compound) exhibit higher melting points (177–178°C) due to increased molecular rigidity and intermolecular interactions .
- Aromatic substituents (e.g., chloro-trifluoromethylphenyl) enhance hydrophobicity and may hinder crystallization, as evidenced by the lack of reported melting points .
Reactivity and Functional Group Transformations
Ester Hydrolysis:
- Methyl 6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carboxylate undergoes base hydrolysis in aqueous THF at room temperature to yield the corresponding carboxylic acid .
Suzuki Coupling:
- The dioxaborolan-substituted pyrimidine (compound 3, ) serves as a key intermediate in cross-coupling reactions, enabling the introduction of aryl/heteroaryl groups at position 4.
Carbamate vs. Ester Reactivity:
Spectroscopic Differentiation
- IR Spectroscopy : The carbonyl stretch (C=O) for esters appears near 1700–1750 cm⁻¹, while carbamates show C=O stretches at lower frequencies (~1650–1700 cm⁻¹). The dioxaborolan-substituted compound in exhibits a C=O stretch at 1589 cm⁻¹, suggesting conjugation with the boronate group.
- ¹H NMR : Methyl ester protons (O–CH3) resonate near δ 3.9–4.0, while ethyl esters appear as quartets (δ 1.2–1.4 for CH3, δ 4.1–4.3 for CH2). Aromatic protons in substituted pyrimidines (e.g., δ 8.60 in ) are sensitive to electron-withdrawing/donating groups.
Preparation Methods
Pyrimidine Ring Formation via Condensation
A common approach to pyrimidine synthesis involves condensation of β-ketoesters with amidines or amides. For example:
- Reaction of a β-ketoester with an amidine or a carboxylic acid amide leads to cyclization forming the pyrimidine ring.
- The process can be conducted in alcoholic solvents with a base catalyst, such as sodium methoxide.
- Reaction temperatures typically range from 90 to 130 °C, with reaction times between 2 to 20 hours depending on reagents and conditions.
This method is industrially advantageous due to inexpensive starting materials, high yields, and minimal by-products.
Specific Preparation via 3-Amino-2-Unsaturated Carboxylate Route
A patented process describes preparation of 4-hydroxypyrimidines (pyrimidones) via:
- Reacting a 3-amino-2-unsaturated carboxylate (e.g., methyl 3-amino-2-pentenoate) with a carboxylic acid amide (e.g., acetamide) in the presence of a base (e.g., sodium methoxide) in an alcoholic solvent (e.g., n-butanol).
- The reaction mixture is heated to about 105-110 °C with solvent removal to drive the reaction.
- This yields 4-hydroxypyrimidine derivatives, which can be further modified to introduce ester groups or alkyl substituents at specific positions.
This method is adaptable for introducing an isopropyl group at the 6-position by selecting appropriate starting materials.
Chlorination and Nucleophilic Substitution
Another synthetic tactic involves:
- Chlorination of methyl 6-(propan-2-yl)pyrimidine-4-carboxylate or related intermediates at the 4-position using chlorinating agents such as phosphorus oxychloride (POCl3).
- Subsequent nucleophilic substitution of the 4-chloro group with various nucleophiles (amines or alcohols) to obtain derivatives or intermediates.
This method is useful for functionalizing the pyrimidine ring and can be adapted for the preparation of this compound starting from chlorinated intermediates.
Direct Esterification and Alkylation
- Esterification of pyrimidine carboxylic acids with methanol under acidic or basic catalysis yields methyl esters.
- Alkylation at the 6-position (introduction of the isopropyl group) can be achieved via Friedel-Crafts type alkylation or by using appropriately substituted starting materials during ring formation.
Experimental Data Summary Table
| Method Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine ring formation | β-ketoester + amidine or carboxylic acid amide + base (NaOMe) in alcohol | 90 - 130 | 2 - 20 | High | Industrially scalable, minimal by-products |
| 4-Hydroxypyrimidine synthesis | Methyl 3-amino-2-pentenoate + acetamide + NaOMe in n-butanol | 105 - 110 | ~3 | High | Solvent removal to drive reaction |
| Chlorination of pyrimidine ester | POCl3 | Reflux | 1 - 3 | Moderate | Forms 4-chloropyrimidine intermediate |
| Nucleophilic substitution | Amines or alcohols | Room temp to reflux | 1 - 5 | Moderate to high | Functionalization at 4-position |
| Esterification | Pyrimidine carboxylic acid + methanol + acid/base catalyst | Reflux | 4 - 6 | High | Methyl ester formation |
Research Findings and Notes
- The condensation approach using β-ketoesters and amidines is well-documented for pyrimidine synthesis and can be adapted to introduce the isopropyl group by selecting β-ketoesters with isopropyl substituents.
- The patented method utilizing 3-amino-2-unsaturated carboxylates and carboxylic acid amides offers a high-yield, industrially feasible route to 4-hydroxypyrimidines, which are precursors to this compound.
- Chlorination followed by nucleophilic substitution allows for versatile functionalization, which is valuable in medicinal chemistry applications.
- Reaction conditions such as temperature, solvent, and base concentration significantly influence yield and purity.
- The use of sodium methoxide in alcoholic solvents is common to facilitate cyclization and esterification steps.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted β-ketoesters with urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid). Optimization involves varying solvents (ethanol, toluene), temperature (80–120°C), and catalysts (p-toluenesulfonic acid). Reaction progress is monitored via TLC or HPLC .
- Key Considerations : Purity is enhanced by recrystallization from ethanol or methanol. Yield improvements focus on stoichiometric ratios of isopropyl groups to pyrimidine precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine ring and isopropyl group (e.g., δ 1.3 ppm for isopropyl CH₃, δ 8.2 ppm for pyrimidine protons) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Confirms molecular weight ([M+H]⁺ at m/z 223.1) .
Q. How is crystallographic data for this compound obtained and refined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer. Data refinement uses SHELXL (for small molecules) to resolve thermal parameters and hydrogen bonding .
- Table 1 : Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.31 Å |
| R-factor | < 0.05 |
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Graph set analysis (as per Etter’s rules) identifies motifs like D₁¹ (single donor-acceptor) and R₂²(8) (eight-membered rings). Hydrogen bonds between carbonyl oxygens and adjacent N-H groups stabilize the lattice .
- Table 2 : Hydrogen Bonding Motifs
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N1–H⋯O2 | 2.85 | 156 | D₁¹ |
| C5–H⋯O4 | 3.12 | 142 | R₂²(8) |
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Methodology : Discrepancies in thermal motion or occupancy are addressed via:
- Twinned Data : Use SHELXL’s TWIN/BASF commands .
- Disorder Modeling : Apply PART instructions to split occupancy for flexible isopropyl groups .
Q. How can regioselectivity challenges in pyrimidine functionalization be mitigated?
- Methodology :
- Electronic Effects : Electron-withdrawing groups (e.g., esters) direct electrophiles to the C5 position.
- Steric Shielding : Bulky isopropyl groups at C6 reduce reactivity at adjacent sites.
- Catalytic Control : Pd-mediated cross-coupling prioritizes C2/C4 positions .
Q. What mechanistic insights explain its potential biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) via fluorescence polarization.
- Docking Studies (AutoDock Vina) : Predict binding to ATP-binding pockets via hydrophobic (isopropyl) and polar (ester) interactions .
- Validation : IC₅₀ values correlate with substituent electronegativity (e.g., fluorophenyl analogs show enhanced activity) .
Data Contradiction Analysis
Q. Why do NMR and X-ray data occasionally conflict for this compound?
- Root Cause : Dynamic disorder in crystals (e.g., rotating isopropyl groups) averages signals in NMR but not in SCXRD.
- Resolution : Variable-temperature NMR (-40°C to 25°C) captures slowed rotation, aligning with crystallographic snapshots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
